molecular formula C10H19NO5S B8814066 Boc-Met(O)-Oh

Boc-Met(O)-Oh

Cat. No.: B8814066
M. Wt: 265.33 g/mol
InChI Key: FVSDTYGQCVACMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Met(O)-Oh is a compound of significant interest in the field of organic chemistry. It is known for its role as a potent inhibitor of the cysteine protease Cathepsin B. This compound has a molecular formula of C10H19NO5S and a molecular weight of 265.33 g/mol . Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

The synthesis of Boc-Met(O)-Oh typically involves multiple steps. . This method is efficient, versatile, and sustainable compared to traditional batch processes. The synthesis can also involve the use of sodium borohydride in methanol at low temperatures to achieve high yields .

Chemical Reactions Analysis

Boc-Met(O)-Oh undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be removed under acidic conditions, making the compound useful in peptide synthesis . Common reagents used in these reactions include methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has numerous applications in scientific research. It is used in the synthesis of dipeptides and other complex organic molecules . In biomedical research, it serves as an inhibitor of cysteine protease Cathepsin B, which is involved in various pathological processes, including cancer and inflammation.

Mechanism of Action

The mechanism of action of Boc-Met(O)-Oh involves the inhibition of cysteine protease Cathepsin B. This enzyme plays a crucial role in the degradation of proteins within lysosomes. By inhibiting Cathepsin B, the compound can modulate various cellular processes, including apoptosis and autophagy. The molecular targets and pathways involved in this inhibition are still under investigation, but it is known to affect the proteolytic activity of Cathepsin B.

Comparison with Similar Compounds

Similar compounds to Boc-Met(O)-Oh include other tert-butoxycarbonyl-protected amino acids and their derivatives . These compounds share the common feature of having a Boc protecting group, which makes them useful in peptide synthesis. this compound is unique in its ability to inhibit Cathepsin B, setting it apart from other Boc-protected amino acids.

Properties

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

FVSDTYGQCVACMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O

Origin of Product

United States

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